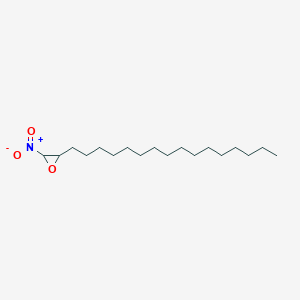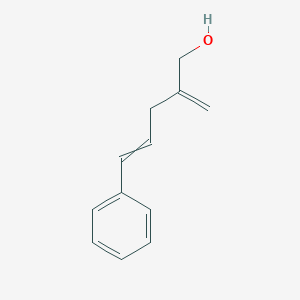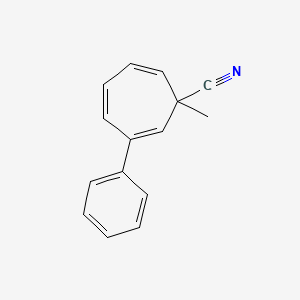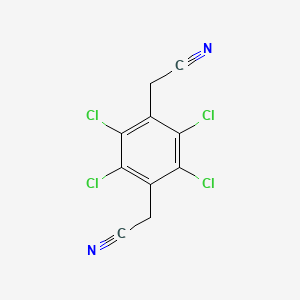sulfanium bromide CAS No. 55685-92-2](/img/structure/B14632837.png)
[2-(3-Bromophenyl)ethyl](dimethyl)sulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)ethylsulfanium bromide: is a chemical compound that belongs to the class of sulfonium salts It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further bonded to a dimethylsulfanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)ethylsulfanium bromide typically involves the reaction of 3-bromophenylethyl bromide with dimethyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme can be represented as follows: \ \text{3-Bromophenylethyl bromide} + \text{Dimethyl sulfide} \rightarrow \text{[2-(3-Bromophenyl)ethylsulfanium bromide} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenyl)ethylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(3-Bromophenyl)ethylsulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, 2-(3-Bromophenyl)ethylsulfanium bromide may be explored for its potential therapeutic properties. Research is ongoing to investigate its effects on various biological pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)ethylsulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group may enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparación Con Compuestos Similares
- 2-(3-Chlorophenyl)ethylsulfanium chloride
- 2-(3-Iodophenyl)ethylsulfanium iodide
- 2-(3-Fluorophenyl)ethylsulfanium fluoride
Comparison: Compared to its analogs, 2-(3-Bromophenyl)ethylsulfanium bromide exhibits unique reactivity due to the presence of the bromine atom. Bromine’s intermediate reactivity between chlorine and iodine allows for a balance of stability and reactivity, making this compound particularly useful in various chemical reactions and applications.
Propiedades
Número CAS |
55685-92-2 |
|---|---|
Fórmula molecular |
C10H14Br2S |
Peso molecular |
326.09 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)ethyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C10H14BrS.BrH/c1-12(2)7-6-9-4-3-5-10(11)8-9;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BVXZRLPKFJNQGT-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C)CCC1=CC(=CC=C1)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


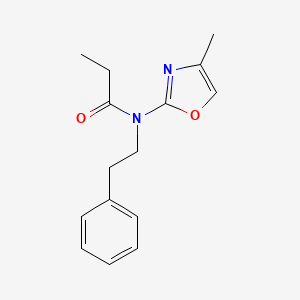
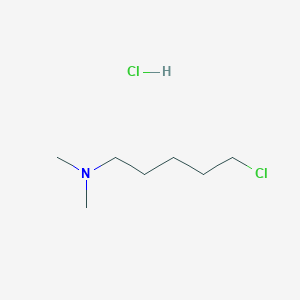
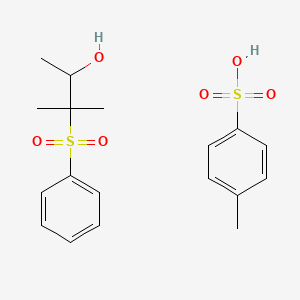
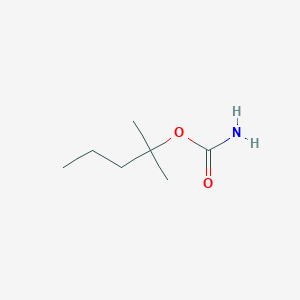
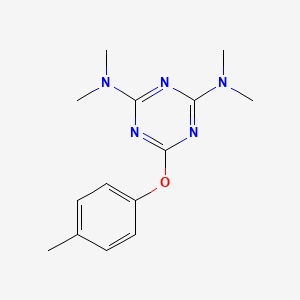


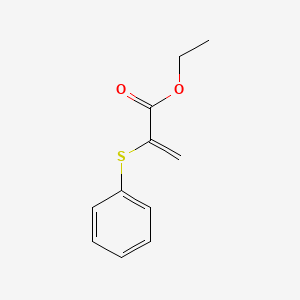
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
